molecular formula C10H15NO2 B13618754 (r)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol

(r)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol

Cat. No.: B13618754
M. Wt: 181.23 g/mol
InChI Key: GQODYMZHRVORFY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination reactions using reagents like ammonia or amines under specific conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol may involve large-scale batch or continuous processes. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbonyl group back to an alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Halides, sulfonates

Major Products

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to understand biochemical pathways.

Medicine

In medicine, ®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new medications targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-methoxyphenyl)ethanol
  • 2-Amino-2-(3-methylphenyl)ethanol
  • 2-Amino-2-(4-methylphenyl)ethanol

Uniqueness

®-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-ol is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for various applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(2R)-2-amino-2-(4-methoxy-3-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-5-8(9(11)6-12)3-4-10(7)13-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1

InChI Key

GQODYMZHRVORFY-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](CO)N)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(CO)N)OC

Origin of Product

United States

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